5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

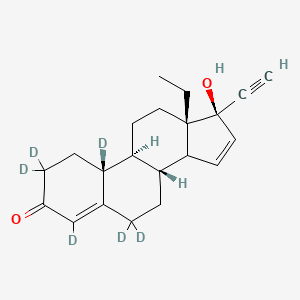

5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane is a useful research compound. Its molecular formula is C35H46O12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-MDR Effects in Cancer Cells

Euphoportlandols A and B, structurally related to 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane, have been studied for their potential to inhibit multidrug resistance in cancer cells. These compounds, derived from Euphorbia portlandica, act as inhibitors of P-glycoprotein activity, a significant mechanism in cancer drug resistance (Madureira et al., 2006).

Tyrosinase Inhibitory Activities

Related compounds, such as sesquiterpenes induced by CuCl2 stress in marine-derived fungi, exhibit tyrosinase inhibitory activities. This is relevant for applications in skin depigmentation and the treatment of hyperpigmentation disorders (Wu et al., 2013).

Synthesis of Steroids and Sterols

Compounds like this compound have been used in the chemical synthesis of sterols. These compounds serve as intermediates in synthesizing various sterols with specific oxygen functions, particularly at carbon atoms 7 and 15, which are valuable in biochemical and pharmaceutical research (Parish et al., 1988).

Antimicrobial Evaluation

Derivatives of benzoyl ester compounds have been evaluated for their antimicrobial properties. Studies on novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones show promising antibacterial and antifungal activities (Elgemeie et al., 2017).

In Vivo Anti-Inflammatory Activities

Benzoyl ester clerodane diterpenoids, similar in structure to this compound, have been isolated from plants like Dodonaea polyandra. These compounds demonstrate significant in vivo anti-inflammatory activities, offering potential applications in developing anti-inflammatory drugs (Simpson et al., 2011).

Safety and Hazards

The safety data sheet for TAD suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

Properties

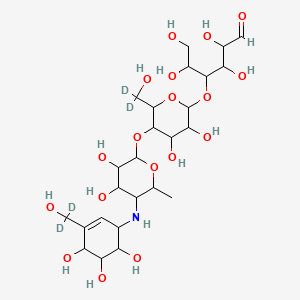

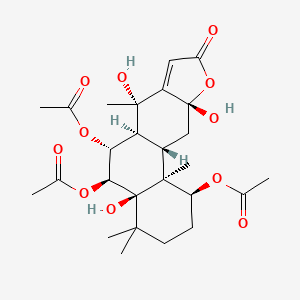

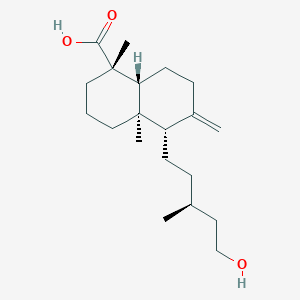

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzoic acid", "acetic anhydride", "benzoyl chloride", "3,4-dihydroxy-5-methoxy-1-methylhexane" ], "Reaction": [ "Step 1: Acetylation of 4-hydroxybenzoic acid with acetic anhydride to form 4-acetoxybenzoic acid", "Step 2: Benzoylation of 3,4-dihydroxy-5-methoxy-1-methylhexane with benzoyl chloride to form 3-benzoyloxy-4-hydroxy-5-methoxy-1-methylhexane", "Step 3: Esterification of 4-acetoxybenzoic acid with 3-benzoyloxy-4-hydroxy-5-methoxy-1-methylhexane using DCC as a coupling agent to form 5-acetoxy-8,9-dibenzoyloxy-3-hydroxy-10,15-dimethoxy-1-methylhexadecane", "Step 4: Hydrolysis of the acetyl groups using sodium hydroxide to form 5,8,9-tribenzoyloxy-3-hydroxy-10,15-dimethoxy-1-methylhexadecane", "Step 5: Acetylation of the hydroxyl groups with acetic anhydride to form 5,8,9,14-tetraacetoxy-3-benzoyloxy-10,15-dimethoxy-1-methylhexadecane", "Step 6: Deprotection of the benzoyl groups using sodium methoxide to form the final product, 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane" ] } | |

CAS No. |

219916-77-5 |

Molecular Formula |

C35H46O12 |

Appearance |

Powder |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Chlorophenyl)-1,1,2,3,3-pentadeuterio-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid](/img/structure/B1150823.png)

![7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one](/img/structure/B1150826.png)

![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[1,1,2,2-tetradeuterio-2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholin-4-ium;bromide](/img/structure/B1150834.png)